2-Diethoxyphosphoryl-2-methylpyrrolidine

31P NMR Spectroscopy pH Imaging Metabolic Profiling

2-Diethoxyphosphoryl-2-methylpyrrolidine (CAS 157230-68-7), also known as diethyl(2-methylpyrrolidin-2-yl)phosphonate or DEPMPH, is a β-phosphorylated pyrrolidine derivative with the molecular formula C9H20NO3P and a molecular weight of 221.23 g/mol. As a conformationally constrained α-aminophosphonate, it possesses a near-neutral pKa of approximately 7.01, which is a critical differentiator for its function as a highly sensitive 31P NMR pH probe in biological systems.

Molecular Formula C9H20NO3P
Molecular Weight 221.23 g/mol
CAS No. 157230-68-7
Cat. No. B014617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diethoxyphosphoryl-2-methylpyrrolidine
CAS157230-68-7
SynonymsP-(2-Methyl-2-pyrrolidinyl)phosphonic Acid Diethyl Ester;  2-Diethoxyphosphinyl-2-methylpyrrolidine;  2-Methyl-2-diethoxyphosphorylpyrrolidine; 
Molecular FormulaC9H20NO3P
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1(CCCN1)C)OCC
InChIInChI=1S/C9H20NO3P/c1-4-12-14(11,13-5-2)9(3)7-6-8-10-9/h10H,4-8H2,1-3H3
InChIKeyUJLWZCRCTUPTKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Diethoxyphosphoryl-2-methylpyrrolidine (CAS 157230-68-7): Technical Identity and Research-Grade Utility


2-Diethoxyphosphoryl-2-methylpyrrolidine (CAS 157230-68-7), also known as diethyl(2-methylpyrrolidin-2-yl)phosphonate or DEPMPH, is a β-phosphorylated pyrrolidine derivative with the molecular formula C9H20NO3P and a molecular weight of 221.23 g/mol [1]. As a conformationally constrained α-aminophosphonate, it possesses a near-neutral pKa of approximately 7.01, which is a critical differentiator for its function as a highly sensitive 31P NMR pH probe in biological systems [2]. The compound serves as the direct synthetic precursor to the nitrone spin trap DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide), enabling the study of free radical biology through electron paramagnetic resonance (EPR) spectroscopy [3].

Why Substituting 2-Diethoxyphosphoryl-2-methylpyrrolidine (CAS 157230-68-7) with Other Pyrrolidine Phosphonates Compromises Experimental Reproducibility


Substituting 2-Diethoxyphosphoryl-2-methylpyrrolidine (DEPMPH) with alternative pyrrolidine phosphonates or structurally related amines is not scientifically equivalent due to its unique combination of a near-neutral pKa (approximately 7.01) and a large chemical shift difference (Δδab ≈ 9.77 ppm) between its protonated and unprotonated forms [1]. This specific physicochemical profile underpins its performance as a 4-fold more sensitive 31P NMR pH indicator compared to conventional markers like inorganic phosphate [2]. In radical biology applications, the phosphoryl group directly influences the in vivo half-life of derived nitrone spin adducts, with DEPMPO adducts exhibiting 2-4 times greater in vivo stability than DMPO adducts [3]. Furthermore, the phosphoryl moiety confers intrinsic cardioprotective efficacy independent of radical scavenging, a property not shared by non-phosphorylated analogs like pyrrolidine (PyH) [1]. Generic substitution with compounds lacking this precise steric and electronic configuration will alter experimental outcomes in pH mapping, free radical detection, and ischemia-reperfusion studies.

Quantitative Differentiation Evidence for 2-Diethoxyphosphoryl-2-methylpyrrolidine (CAS 157230-68-7) Relative to Closest Analogs


Superior Sensitivity in 31P NMR pH Measurement Versus Inorganic Phosphate and Conventional Phosphonates

2-Diethoxyphosphoryl-2-methylpyrrolidine (DEPMPH) demonstrates a 4-fold greater NMR sensitivity compared to inorganic phosphate and other commonly used phosphonate pH indicators [1]. This sensitivity is quantified by the chemical shift difference (Δδab) between its protonated and unprotonated forms, which is approximately 9.77 ppm [2]. In contrast, the Δδab for inorganic phosphate is significantly smaller, and this compound's near-neutral pKa of 7.01 provides optimal buffering capacity for detecting subtle pH fluctuations in physiological environments [2].

31P NMR Spectroscopy pH Imaging Metabolic Profiling Non-invasive Intracellular pH Monitoring

Enhanced Cardioprotective Efficacy in Isolated Rat Heart Ischemia-Reperfusion Model Compared to Non-Phosphorylated Pyrrolidine

In a comparative study using isolated rat hearts subjected to 10 minutes of low-flow ischemia followed by 30 minutes of global ischemia and 60 minutes of reperfusion, perfusion with 5 mM of 2-Diethoxyphosphoryl-2-methylpyrrolidine (DEPMPH) resulted in significantly enhanced post-ischemic functional recovery [1]. The phosphoryl group was identified as the key determinant of this cardioprotective effect, as non-phosphorylated pyrrolidine (PyH) did not confer the same degree of hemodynamic improvement [1].

Ischemia-Reperfusion Injury Cardioprotection Langendorff Perfused Heart Functional Recovery Post-Ischemia

Increased Spin Adduct Stability in Biological Milieu When Converted to DEPMPO, Outperforming the Gold Standard DMPO

The nitrone derivative of this compound, DEPMPO, exhibits superior spin adduct stability compared to the widely used trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO) [1]. Under in vitro conditions with ascorbate, the DEPMPO/SO3•− adduct was 7 times more stable than the DMPO/SO3•− adduct [1]. Under in vivo conditions, DEPMPO/SO3•− was 2-4 times more stable [1]. Furthermore, DEPMPO enabled direct in vivo EPR detection of hydroxyl radical adducts in mice, whereas DMPO failed to produce a detectable signal under the same experimental conditions [2].

EPR Spectroscopy Free Radical Biology Spin Trapping In Vivo Radical Detection

Validated Utility as a Specific In Vivo Marker for Atrial Reperfusion Injury

2-Diethoxyphosphoryl-2-methylpyrrolidine has been validated as an effective in vivo marker for atrial reperfusion injury, a specific pathological condition . This utility is supported by its demonstrated cytosolic compartmentalization properties in vitro, confirming its ability to report on intracellular events within cardiac tissue .

Cardiovascular Research Atrial Reperfusion Injury In Vivo Biomarker Ischemia-Reperfusion Models

High-Value Experimental Scenarios for Procuring 2-Diethoxyphosphoryl-2-methylpyrrolidine (CAS 157230-68-7)


High-Resolution In Vitro and Ex Vivo 31P NMR pH Mapping in Isolated Organs

In experiments requiring precise, non-invasive pH measurement within isolated organs such as the perfused rat heart or liver, 2-Diethoxyphosphoryl-2-methylpyrrolidine (DEPMPH) should be the indicator of choice. Its pKa of 7.01 and large chemical shift difference (Δδab ≈ 9.77 ppm) provide a 4-fold sensitivity advantage over inorganic phosphate, enabling the detection of subtle pH gradients (<0.2 pH units) during ischemia and reperfusion [1]. This superior sensitivity is critical for generating accurate, high-resolution spatial and temporal maps of pH dynamics in tissues, which is unattainable with conventional probes [2]. The compound's low toxicity at concentrations between 1.5 and 15 mM further supports its safe use in delicate biological preparations [3].

In Vivo Free Radical Detection via EPR Spin Trapping with the DEPMPO Derivative

For studies investigating the role of reactive oxygen species in living animal models, the procurement of 2-Diethoxyphosphoryl-2-methylpyrrolidine is a prerequisite for synthesizing the superior spin trap DEPMPO. The resulting DEPMPO spin adducts with superoxide exhibit 2- to 7-fold greater stability in biological environments compared to the industry standard DMPO, significantly enhancing EPR signal-to-noise ratios and extending the window for reliable detection [1]. Crucially, DEPMPO has enabled direct in vivo detection of hydroxyl radical adducts, a feat not achievable with DMPO under comparable experimental conditions, thereby overcoming a major limitation in the field [2].

Elucidating Phosphonate-Specific Cardioprotective Mechanisms in Ischemia-Reperfusion Models

When designing experiments to dissect the molecular determinants of cardioprotection beyond radical scavenging, 2-Diethoxyphosphoryl-2-methylpyrrolidine is an essential probe. Unlike its non-phosphorylated analog pyrrolidine (PyH), DEPMPH confers significant enhancement of post-ischemic functional recovery in the isolated perfused rat heart model [1]. This differential effect directly implicates the phosphonate group as a critical pharmacophore for protective signaling or hemodynamic modulation, independent of any antioxidant action of the derived nitrone. Using this compound is therefore mandatory for experimental designs aiming to differentiate between antioxidant-dependent and phosphonate-specific cardioprotective pathways [1].

Targeted Investigation of Atrial-Specific Reperfusion Injury in Vivo

For research focused specifically on the pathophysiology of atrial reperfusion injury, as opposed to ventricular or pan-cardiac ischemic events, 2-Diethoxyphosphoryl-2-methylpyrrolidine offers a unique and validated research tool. The compound has been specifically identified as an effective in vivo marker for this distinct form of cardiac tissue damage [1]. Its ability to localize within the cytosolic compartment of cells further validates its use as a reporter for intracellular events occurring during and after reperfusion in the atria. Procuring this compound is a strategic necessity for investigators seeking to track and quantify atrial-specific injury mechanisms in their experimental models [1].

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